tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate: is a complex organic compound characterized by its bicyclic structure and fluorine atom This compound belongs to the class of bicyclo[11
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate . One common approach is to use a radical reaction to form the bicyclic structure, followed by selective fluorination and esterification.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This might include the use of continuous flow reactors and advanced purification techniques to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: : Converting the fluorine atom to a more oxidized state.
Reduction: : Reducing the fluorine atom or other functional groups in the molecule.
Substitution: : Replacing the fluorine atom or other substituents with different groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can vary widely, but they might include oxidized derivatives, reduced forms, or substituted analogs of the original compound.
Scientific Research Applications
Tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Studied for its biological activity and potential as a bioisostere in drug design.
Medicine: : Investigated for its pharmacological properties and potential therapeutic uses.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways and leading to therapeutic outcomes.
Comparison with Similar Compounds
Tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate: can be compared to other bicyclo[1.1.1]pentane derivatives, such as This compound and This compound . These compounds share similar structural features but may differ in their functional groups and biological activities, highlighting the uniqueness of each compound.
Properties
CAS No. |
2731010-82-3 |
---|---|
Molecular Formula |
C16H19FO2 |
Molecular Weight |
262.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.